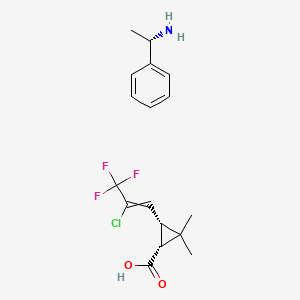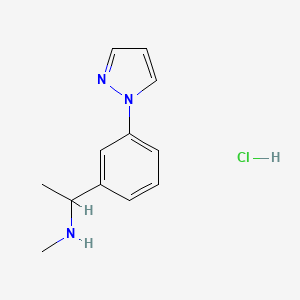
Levosimendan Cyanoacetate Hydrazone Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levosimendan Cyanoacetate Hydrazone Impurity is a chemical compound that is often encountered as an impurity in the production of Levosimendan, a drug used to treat acute heart failure. This compound has garnered attention due to its potential impact on the purity and efficacy of Levosimendan.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Levosimendan Cyanoacetate Hydrazone Impurity typically involves the reaction of cyanoacetate with hydrazine under specific conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: In an industrial setting, the production of this compound is carefully controlled to minimize its formation. This involves optimizing reaction conditions, such as temperature, pH, and reaction time, to ensure the highest purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Levosimendan Cyanoacetate Hydrazone Impurity can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide or potassium iodide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the impurity.
Scientific Research Applications
Levosimendan Cyanoacetate Hydrazone Impurity has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the purity of Levosimendan.
Biology: Research on its biological effects helps understand its potential toxicity and interactions with biological systems.
Medicine: It is studied to assess its impact on the efficacy and safety of Levosimendan in clinical settings.
Industry: The impurity is monitored in pharmaceutical manufacturing to ensure product quality and compliance with regulatory standards.
Mechanism of Action
The mechanism by which Levosimendan Cyanoacetate Hydrazone Impurity exerts its effects is not well understood. it is believed to interact with molecular targets involved in the calcium-sensitizing pathway, similar to Levosimendan. This interaction may affect the contractility of cardiac muscle cells and influence heart function.
Comparison with Similar Compounds
Levosimendan
Levosimendan Cyanoacetamide Hydrazone Impurity
Other Levosimendan-related impurities
Properties
Molecular Formula |
C16H17N5O3 |
|---|---|
Molecular Weight |
327.34 g/mol |
IUPAC Name |
ethyl (2Z)-2-cyano-2-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]hydrazinylidene]acetate |
InChI |
InChI=1S/C16H17N5O3/c1-3-24-16(23)13(9-17)19-18-12-6-4-11(5-7-12)15-10(2)8-14(22)20-21-15/h4-7,10,18H,3,8H2,1-2H3,(H,20,22)/b19-13-/t10-/m1/s1 |
InChI Key |
KZAPHFOFFACWCX-ICHPLGEASA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)C2=NNC(=O)C[C@H]2C)/C#N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C2=NNC(=O)CC2C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6S,8aS)-6-ethylsulfinyl-7,8-bis[(4-methoxyphenoxy)methoxy]-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15354494.png)
![Robenidine-d8 HCl [Bis(phenyl-d4)]](/img/structure/B15354503.png)
![N-[(2-aminophenyl)methyl]benzamide](/img/structure/B15354512.png)
![1-[1-(5-Chlorothiophen-2-yl)ethyl]piperazine](/img/structure/B15354514.png)








